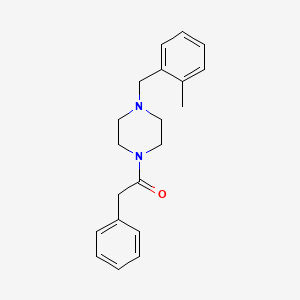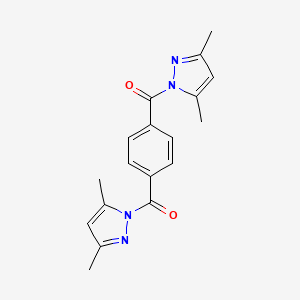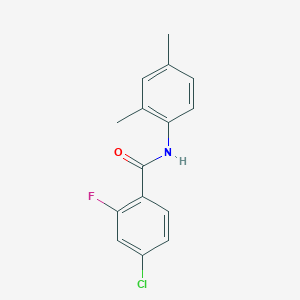![molecular formula C18H19NO4 B5700805 methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is also known as MPA or methylphenidate analog and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).
科学研究应用
MPA has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been found to have similar pharmacological properties to methylphenidate, including dopamine and norepinephrine reuptake inhibition. MPA has been shown to improve cognitive function, attention, and memory in animal models and human studies.
作用机制
MPA works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in improved cognitive function, attention, and memory. MPA also has a weak affinity for serotonin transporters, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MPA has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine, which is involved in learning and memory. MPA has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
实验室实验的优点和局限性
One advantage of using MPA in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of their pharmacological properties. MPA is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that MPA has not been extensively studied in humans, and its long-term effects are unknown.
未来方向
There are several future directions for research on MPA. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. MPA has been found to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. MPA has been shown to improve cognitive function and attention in animal models and human studies, and further research is needed to determine its safety and efficacy in healthy individuals.
合成方法
The synthesis of MPA involves the reaction of 4-aminobenzoic acid with 3-(4-methoxyphenyl)propanoic acid, followed by esterification with methanol and acid catalysis. The final product is obtained through crystallization and purification. The synthesis method has been optimized to achieve high yields and purity of the compound.
属性
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(7-9-15)18(21)23-2/h3-4,6-11H,5,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJJBGQWGUQURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
